

BMS-690154 stability in solution degradation

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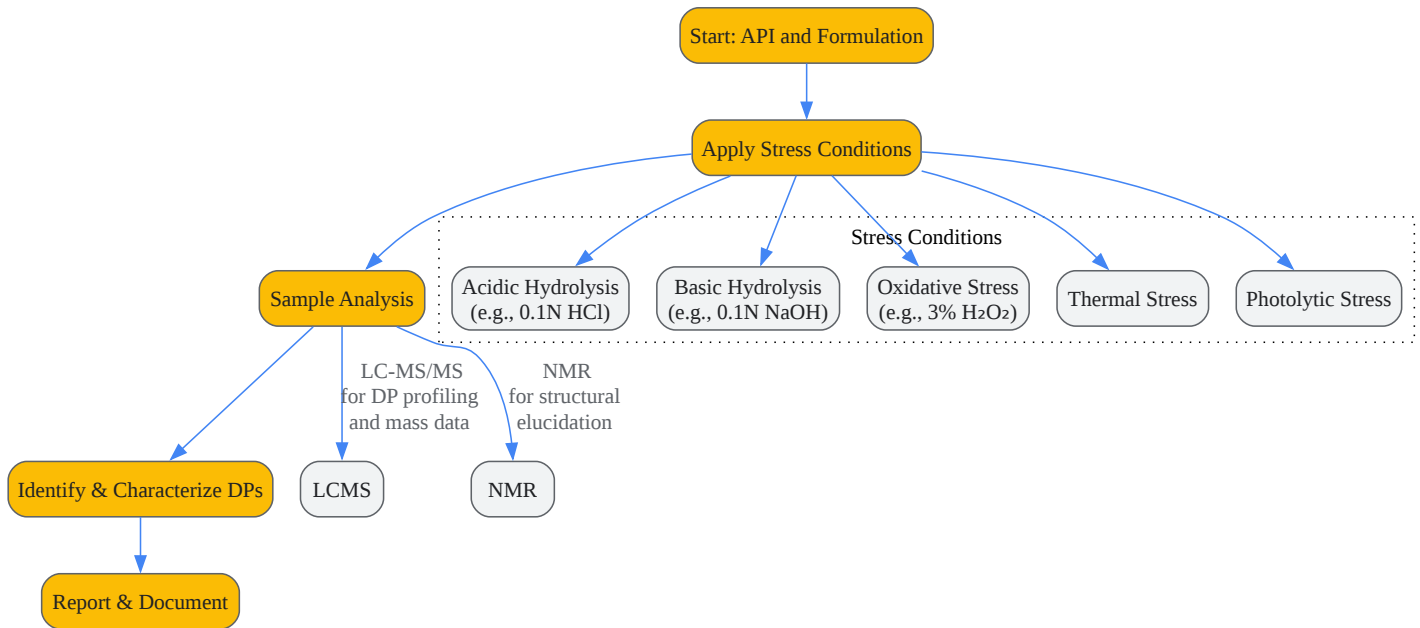
Compound Focus: BMS-690154

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Forced Degradation Study Workflow

Forced degradation studies help identify likely degradation products and pathways. The workflow below, adaptable for **BMS-690154**, is based on standard practices for small molecule drugs [1] [2] [3].



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Core Experimental Protocols

Here are detailed methodologies for key experiments you can implement.

Sample Preparation for Stress Studies

A sample preparation protocol compatible with both MS and NMR is critical for obtaining consistent data [1].

- **Stock Solution:** Prepare a stock solution of **BMS-690154** in an appropriate solvent like methanol or acetonitrile.
- **Stress Conditions:** Expose the drug substance to various stress conditions. The table below lists common targets [1] [2] [3].
- **Sample Buffering for NMR:** For NMR analysis directly from the degradation mixture, a buffer system of **DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer** has been found effective for sample solubilization and pH adjustment, which is crucial for obtaining high-quality, consistent NMR spectra [1].
- **Termination:** Neutralize the stress reaction at the end of the exposure period (e.g., acid stress is neutralized with a base).

LC-MS Analysis for Degradant Profiling

Liquid Chromatography coupled with high-resolution Mass Spectrometry is the cornerstone for detecting and initially characterizing degradation products (DPs) [1] [2].

- **Instrumentation:** Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
- **Chromatography:**
 - **Column:** Hypersil GOLD C18 (150 x 4.6 mm, 3 μm) or equivalent [2].
 - **Mobile Phase:** A) 0.1% v/v aqueous formic acid, B) Acetonitrile.
 - **Gradient:** Use a gradient method, for example: 30% B to 90% B over 10-15 minutes [2].
 - **Flow Rate:** 0.6 - 1.0 mL/min.
 - **Detection:** UV detection at a suitable wavelength (e.g., 210 nm).
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in both positive and negative modes.
 - **Parameters (example):** Capillary voltage: 3500 V; Fragmentor voltage: 135 V; Drying gas temperature: 350°C; Gas flow: 8 L/min [2].
- **Data Acquisition:** Use data-independent analysis (DIA) modes like HDMSE. This allows for simultaneous collection of precursor and fragment ion data without pre-selection, which is ideal for unknown screening [1].

NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation for DPs [1] [4] [2].

- **Sample Preparation:** Dissolve the isolated DP or concentrate the degradation mixture in a deuterated solvent (e.g., DMSO-d₆).
- **Experiments:**
 - **1H-NMR:** Essential for information on chemical shift and multiplicity.
 - **2D-NMR:** To confirm atom connectivity, perform experiments like:
 - **HSQC:** For 1H-13C correlation.
 - **TOCSY:** For 1H-1H correlation across a spin system.
- **Sensitivity Enhancement:** Implement non-uniform sampling (NUS) in 2D-NMR pulse sequences to gain resolution and reduce acquisition time, which is particularly useful for complex mixture analysis [1].

Summary of Stress Conditions & Analytical Targets

This table summarizes the key stress conditions to explore and the primary goals for analysis.

Table 1: Forced Degradation Conditions and Analytical Aims

Stress Condition	Example Parameters	Primary Analytical Goal
Acidic Hydrolysis	0.1 N HCl at room temperature or 60°C for 2-7 days [2] [3].	Identify products of hydrolysis (e.g., amide cleavage) and decarboxylation [2].
Basic Hydrolysis	0.1 N NaOH at room temperature or 60°C for 2-7 days [1] [3].	Identify hydrolytic products and potential rearrangement products.
Oxidative Stress	3% H ₂ O ₂ at room temperature or 60°C for up to 7 days [1] [3].	Identify oxidation products (e.g., N-oxidation, sulfoxide formation).
Thermal Stress	Solid-state API at 70°C for 14 days [3].	Assess intrinsic stability and identify thermal degradation products.
Photolytic Stress	Exposure to UV/Vis light per ICH Q1B guidelines for 14 days [3].	Identify photodegradants and determine if the product is photosensitive.

Frequently Asked Questions

Q1: Our LC-MS data shows multiple new peaks. How do we prioritize which degradants to identify and characterize? Prioritization should be based on **relative abundance**. Focus on degradation products that appear at levels above the **identification threshold** as per ICH guidelines (e.g., >0.1% of the drug substance) [2]. Use the UV chromatogram to estimate relative percentages before proceeding to more time-consuming NMR characterization.

Q2: We suspect a degradant is an isomer of the API. Can LC-MS distinguish this? No, isomers typically have identical mass-to-charge ratios and often very similar fragmentation patterns. To separate and identify isomers, you must rely on **chromatographic separation** (HPLC/UPLC) and confirm structures using **2D-NMR** techniques, which can distinguish atom connectivity and spatial arrangements [4].

Q3: What is the biggest advantage of using an integrated LC-NMR-MS approach? It combines the high sensitivity and fragmentation data of MS with the unambiguous structural elucidation power of NMR into a single, automated workflow. MS data can be used to intelligently trigger stop-flow NMR experiments on peaks of interest (e.g., those with specific masses), ensuring that valuable NMR instrument time is used most efficiently on the correct components [4].

Troubleshooting Common Scenarios

- **Problem:** Poor or no separation of degradants from the main API peak.
 - **Solution:** Re-optimize the chromatographic method. Adjust the mobile phase pH, gradient slope, or try a different column chemistry (e.g., HILIC, phenyl-hexyl).
- **Problem:** Low signal for degradants in NMR.
 - **Solution:** Use a cryoprobe for enhanced sensitivity. Concentrate the sample to the maximum possible level. Employ non-uniform sampling (NUS) for 2D experiments to reduce acquisition time or improve resolution for a given time [1] [4].
- **Problem:** Inconsistent degradation results between batches.
 - **Solution:** Strictly control stress conditions (temperature, light intensity, concentration of stressor). Ensure the pH of the solution is accurately measured and adjusted at the start of the study.

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